N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide
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Overview
Description
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexyloxy group, an imino group, and a prop-2-enamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide typically involves the reaction of a hexyloxy-substituted amine with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with a prop-2-enamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The process may also include purification steps such as crystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(Methoxy)imino]-2-methylpentan-2-yl}prop-2-enamide
- N-{4-[(Ethoxy)imino]-2-methylpentan-2-yl}prop-2-enamide
- N-{4-[(Butoxy)imino]-2-methylpentan-2-yl}prop-2-enamide
Uniqueness
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide is unique due to its hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This makes it distinct from similar compounds with shorter alkoxy chains, which may have different solubility and reactivity profiles.
Properties
CAS No. |
89932-85-4 |
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Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
N-(4-hexoxyimino-2-methylpentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H28N2O2/c1-6-8-9-10-11-19-17-13(3)12-15(4,5)16-14(18)7-2/h7H,2,6,8-12H2,1,3-5H3,(H,16,18) |
InChI Key |
LYANIIVCPXLTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCON=C(C)CC(C)(C)NC(=O)C=C |
Origin of Product |
United States |
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